molecular formula C12H10Cl2N4 B2720957 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 332931-25-6

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B2720957
CAS RN: 332931-25-6
M. Wt: 281.14
InChI Key: LJLNQCQLVWSNHV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Physical And Chemical Properties Analysis

1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Above-Room-Temperature Ferroelectricity and Antiferroelectricity

Chains of amphoteric molecules like benzimidazoles, which include imidazole units, can be bistable in electric polarity and electrically switchable through proton tautomerization. This property enables their use in creating lead- and rare-metal-free ferroelectric devices. Benzimidazoles, such as 2-methylbenzimidazole and 5,6-dichloro-2-methylbenzimidazole, exhibit high electric polarization, robust ferroelectric switching, and thermal stability, making them promising for advanced electronic applications (Horiuchi et al., 2012).

Anticancer Agents

Benzimidazole derivatives have been explored for their anticancer potential. Compounds synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide have shown significant to good anticancer activity in vitro. One such compound emerged as a lead, showing considerable growth inhibition activity. This highlights the benzimidazole derivatives' potential in developing new anticancer treatments (Rashid et al., 2012).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition properties on mild steel in sulphuric acid. These studies reveal that these derivatives can form protective layers on metal surfaces, indicating their potential as corrosion inhibitors for industrial applications (Ammal et al., 2018).

Antimicrobial Activity

Benzimidazole analogs have been investigated for their antimicrobial activity. A series of diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs of amino acids, dipeptides, and tripeptides showed potent bioactivity against pathogenic fungi and moderate activity against gram-negative bacteria. This indicates the potential of benzimidazole-based compounds in developing new antimicrobial agents (Dahiya, 2008).

Electrocatalysis for Biochemical Detection

The electrosynthesis of an imidazole derivative has demonstrated its application as a bifunctional electrocatalyst for the oxidation of biomolecules like ascorbic acid and adrenaline. This research opens avenues for using benzimidazole derivatives in biochemical detection and analysis, showcasing their versatility beyond pharmaceutical applications (Nasirizadeh et al., 2013).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, making them interesting targets for future research .

properties

IUPAC Name

2-[(4,5-dichloroimidazol-1-yl)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4/c1-17-9-5-3-2-4-8(9)16-10(17)6-18-7-15-11(13)12(18)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLNQCQLVWSNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

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